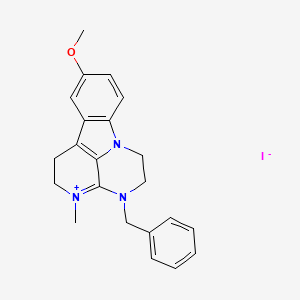
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. MPPI has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various neurological disorders.
作用機序
The primary mechanism of action of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride is the inhibition of MAO-B, an enzyme that plays a key role in the metabolism of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine and other neurotransmitters in the brain, leading to a range of biochemical and physiological effects. This compound has also been shown to inhibit oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of oxidative stress and inflammation, and the promotion of neuroprotection. This compound has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
実験室実験の利点と制限
One of the primary advantages of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride for lab experiments is its selectivity for MAO-B, which allows for more precise targeting of specific neurotransmitter systems in the brain. However, one of the limitations of this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride, including the investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound, and to develop more targeted and effective treatments for neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of 1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride involves a multi-step process that begins with the conversion of 1-phenyl-1-cyclopentanone to 1-(1-methylcyclopentyl)-1-phenyl-2-nitropropene. This intermediate is then reduced to 1-(1-methylcyclopentyl)-1-phenyl-2-propen-1-ol, which is subsequently converted to the final product, this compound, through a series of reactions involving various reagents and catalysts.
科学的研究の応用
1-(1-methylcyclopentyl)-1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine release and the inhibition of oxidative stress. This compound has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
1-(1-methylcyclopentyl)-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c1-20(13-6-7-14-20)21(23,19-11-4-2-5-12-19)15-10-18-22-16-8-3-9-17-22;/h2,4-5,11-12,23H,3,6-9,13-14,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUYFSLMJHBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)
![3-chloro-N-dibenzo[b,d]furan-3-yl-1-benzothiophene-2-carboxamide](/img/structure/B5070763.png)
![1-(2,3-dimethylphenyl)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5070772.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea](/img/structure/B5070788.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5070790.png)
![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)
